molecular formula C26H31N3O2 B12022129 N'-[(E)-(4-butoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

N'-[(E)-(4-butoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

Cat. No.: B12022129
M. Wt: 417.5 g/mol
InChI Key: XBQXIQNCBLSQGQ-ZXVVBBHZSA-N
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Description

N’-[(E)-(4-butoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is a complex organic compound known for its unique structural properties It belongs to the class of hydrazides and is characterized by the presence of a butoxyphenyl group and a tetrahydrocarbazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-butoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide typically involves the condensation reaction between 4-butoxybenzaldehyde and 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-butoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(4-butoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-butoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-isopropylphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
  • N’-[(E)-(4-benzyloxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide

Uniqueness

N’-[(E)-(4-butoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to similar compounds, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C26H31N3O2

Molecular Weight

417.5 g/mol

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C26H31N3O2/c1-2-3-18-31-21-14-12-20(13-15-21)19-27-28-26(30)16-17-29-24-10-6-4-8-22(24)23-9-5-7-11-25(23)29/h4,6,8,10,12-15,19H,2-3,5,7,9,11,16-18H2,1H3,(H,28,30)/b27-19+

InChI Key

XBQXIQNCBLSQGQ-ZXVVBBHZSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42

Origin of Product

United States

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